molecular formula C21H17ClN2O2S2 B11964726 (3Z)-1-(4-chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11964726
M. Wt: 429.0 g/mol
InChI Key: YBDZTKQVSPMNBY-ZCXUNETKSA-N
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Description

The compound “(3Z)-1-(4-chlorobenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazolidine, and benzyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods.

    Coupling Reactions: The final step often involves coupling the thiazolidine and indole derivatives using a chlorobenzyl group as a linker.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine or indole moieties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can occur, especially at the benzyl or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

    Material Science: Its unique structure might be explored for developing new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with biological targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Pathway Involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-(4-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-(4-methylbenzyl)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

The presence of the isopropyl group and the specific positioning of the chlorobenzyl group may confer unique biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H17ClN2O2S2

Molecular Weight

429.0 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17ClN2O2S2/c1-12(2)24-20(26)18(28-21(24)27)17-15-5-3-4-6-16(15)23(19(17)25)11-13-7-9-14(22)10-8-13/h3-10,12H,11H2,1-2H3/b18-17-

InChI Key

YBDZTKQVSPMNBY-ZCXUNETKSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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